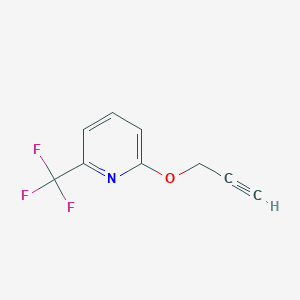

2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine

描述

Structural Characterization and Fundamental Properties

Chemical Identity and Structural Features

2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine possesses the molecular formula C₉H₆F₃NO and exhibits a molecular weight of 201.14 grams per mole. The compound is systematically identified by the Chemical Abstracts Service registry number 1787995-86-1, providing unambiguous chemical identification. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-prop-2-ynoxy-6-(trifluoromethyl)pyridine, reflecting the positional arrangement of substituents on the pyridine ring.

The molecular structure features a pyridine ring bearing two distinct substituents positioned at the 2 and 6 positions. The propargyloxy group (-OCH₂C≡CH) is attached to the pyridine nitrogen-containing heterocycle at position 2, while the trifluoromethyl group (-CF₃) occupies position 6. This substitution pattern creates a pyridine derivative with alternating electron-donating and electron-withdrawing characteristics, influencing the overall electronic distribution within the molecule.

The propargyloxy substituent consists of an ether linkage connecting the pyridine oxygen to a propargyl moiety containing a terminal alkyne functionality. This structural feature introduces both rigidity through the triple bond and flexibility through the methylene bridge. The trifluoromethyl group provides significant electronegativity and steric bulk, creating a distinct electronic environment around the pyridine nitrogen atom.

Simplified Molecular-Input Line-Entry System representation of the compound is expressed as C#CCOC1=CC=CC(=N1)C(F)(F)F, providing a linear notation that captures the complete molecular connectivity. The International Chemical Identifier string InChI=1S/C9H6F3NO/c1-2-6-14-8-5-3-4-7(13-8)9(10,11)12/h1,3-5H,6H2 offers a standardized representation that enables database searching and computational analysis.

Physicochemical Properties

The physicochemical properties of this compound are significantly influenced by the presence of both the trifluoromethyl group and the propargyloxy substituent. The molecular weight of 201.14 grams per mole places this compound in the range typical for substituted pyridine derivatives used in pharmaceutical and materials applications. The incorporation of three fluorine atoms contributes approximately 57 atomic mass units to the overall molecular weight, representing nearly 28% of the total mass.

The trifluoromethyl group imparts significant lipophilicity to the molecule while simultaneously increasing its electronegativity. This duality affects solubility patterns, with the compound likely exhibiting moderate solubility in organic solvents while showing limited aqueous solubility. The propargyloxy group introduces additional complexity through its ether oxygen, which can participate in hydrogen bonding interactions, and its alkyne terminus, which provides sites for potential chemical modification.

The electron-withdrawing nature of the trifluoromethyl group significantly affects the electronic properties of the pyridine ring. This substituent reduces the electron density at the pyridine nitrogen, potentially altering basicity compared to unsubstituted pyridine. The positioning at the 6-position, ortho to the nitrogen atom, maximizes this electronic influence through both inductive and resonance effects.

The molecular geometry is expected to be relatively planar around the pyridine ring, with the trifluoromethyl group adopting a tetrahedral arrangement around the carbon atom. The propargyloxy chain introduces conformational flexibility, particularly around the ether linkage, allowing for multiple low-energy conformations that may be observable in solution-state studies.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (Proton, Carbon-13, Fluorine-19)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound across multiple nuclei. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the various hydrogen environments within the molecule. Synthetic studies have documented characteristic chemical shifts that enable structural confirmation and purity assessment.

Proton nuclear magnetic resonance spectroscopy of related trifluoromethyl pyridine derivatives demonstrates signals in the aromatic region corresponding to the pyridine ring protons. The electronic influence of both the trifluoromethyl and propargyloxy substituents creates distinct chemical shift patterns that reflect the electronic environment of each hydrogen atom. The propargyloxy methylene protons appear as characteristic signals, while the terminal alkyne proton exhibits a distinctive chemical shift typical of acetylenic hydrogens.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three fluorine atoms, typically exhibiting chemical shifts in the range of 120-125 parts per million. The pyridine ring carbons display chemical shifts influenced by both substituents, with the carbon atoms adjacent to the nitrogen showing particular sensitivity to electronic effects.

Fluorine-19 nuclear magnetic resonance represents a particularly informative technique for this compound due to the presence of the trifluoromethyl group. Studies of related compounds show that trifluoromethyl groups attached to pyridine rings typically exhibit fluorine-19 chemical shifts around -61 to -62 parts per million. The three fluorine atoms appear as a single signal due to rapid rotation around the carbon-trifluoromethyl bond, creating magnetic equivalence.

Vibrational Spectroscopy (Fourier Transform Infrared, Fourier Transform Raman)

Fourier transform infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The compound exhibits multiple distinct absorption bands that correspond to specific molecular vibrations, enabling both qualitative identification and quantitative analysis.

The alkyne functionality of the propargyloxy group produces characteristic stretching vibrations in the 2100-2200 inverse centimeter region, providing clear evidence for the presence of the terminal triple bond. This absorption band is typically sharp and intense, making it a reliable diagnostic feature for structural confirmation. The carbon-hydrogen stretching vibration of the terminal alkyne appears around 3300 inverse centimeters, often observed as a sharp, medium-intensity absorption.

The trifluoromethyl group contributes several characteristic absorptions to the infrared spectrum. Carbon-fluorine stretching vibrations typically appear in the 1000-1300 inverse centimeter region, often manifesting as multiple bands due to the asymmetric and symmetric stretching modes of the trifluoromethyl group. These absorptions are typically intense and provide clear evidence for the presence of fluorinated substituents.

The pyridine ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1400-1600 inverse centimeter region, along with aromatic carbon-hydrogen stretching vibrations above 3000 inverse centimeters. The ether linkage of the propargyloxy group contributes carbon-oxygen stretching vibrations in the 1000-1200 inverse centimeter region, which may overlap with some of the trifluoromethyl absorptions.

Mass Spectrometric Analysis

Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and structural information through fragmentation patterns. The molecular ion appears at mass-to-charge ratio 201, corresponding to the molecular weight of 201.14 atomic mass units. Advanced mass spectrometric techniques enable determination of both accurate mass and fragmentation behavior.

Predicted collision cross section analysis provides additional structural information about the gas-phase conformation of the molecule. Various ionization adducts exhibit different collision cross sections, reflecting the molecular shape and size in the gas phase. The following table summarizes predicted collision cross section values for different ionic forms:

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 202.05 | 146.6 |

| [M+Na]+ | 224.03 | 156.9 |

| [M+NH₄]+ | 219.07 | 148.9 |

| [M+K]+ | 240.00 | 147.9 |

| [M-H]- | 200.03 | 135.5 |

| [M+Na-2H]- | 222.01 | 148.2 |

High-resolution mass spectrometry enables accurate mass determination that confirms the molecular formula and distinguishes this compound from potential isomers or closely related structures. The presence of fluorine atoms creates characteristic isotopic patterns that provide additional confirmation of the trifluoromethyl substituent. Tandem mass spectrometry reveals fragmentation pathways that reflect the stability of various molecular regions under ionization conditions.

Electronic Structure and Theoretical Analysis

The electronic structure of this compound reflects the complex interplay between electron-donating and electron-withdrawing substituents attached to the pyridine ring system. Computational analysis reveals how these substituents influence the overall electronic distribution and molecular properties. The trifluoromethyl group serves as a strong electron-withdrawing substituent, significantly affecting the electron density at the pyridine nitrogen and adjacent carbon atoms.

Theoretical calculations demonstrate that the trifluoromethyl substituent reduces the basicity of the pyridine nitrogen through both inductive and resonance effects. This electronic influence extends throughout the aromatic system, creating regions of altered electron density that affect reactivity patterns and molecular interactions. The propargyloxy substituent provides a counterbalancing electron-donating effect through the ether oxygen, creating a complex electronic environment.

Molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital are influenced by both substituents, with the trifluoromethyl group particularly affecting the electron-deficient orbitals. The alkyne functionality of the propargyloxy group contributes pi-electron density that can participate in electronic transitions and chemical reactions. This electronic structure influences both spectroscopic properties and chemical reactivity patterns.

The dipole moment of the molecule is significantly influenced by the polar nature of both substituents. The trifluoromethyl group contributes substantial dipole character, while the ether linkage and pyridine nitrogen provide additional polar components. This molecular polarity affects intermolecular interactions and influences physical properties such as solubility and melting point behavior.

Crystallographic Studies and Molecular Conformation

Crystallographic analysis of this compound and related compounds provides detailed information about molecular geometry and solid-state packing arrangements. While specific crystallographic data for this exact compound may be limited, related structures containing propargyloxy and trifluoromethyl substituents have been characterized, providing insights into expected conformational behavior.

Studies of related compounds containing propargyloxy substituents attached to aromatic rings reveal that these groups typically adopt extended conformations that minimize steric interactions. The ether linkage provides conformational flexibility, allowing the propargyl group to adopt various orientations relative to the aromatic ring plane. The alkyne terminus often participates in intermolecular interactions through both its pi-electron system and terminal hydrogen atom.

The trifluoromethyl group exhibits well-defined geometric parameters in crystalline environments, with carbon-fluorine bond lengths typically measuring approximately 1.33 angstroms and fluorine-carbon-fluorine bond angles near 109 degrees. The tetrahedral geometry around the trifluoromethyl carbon is preserved in solid-state structures, with minimal distortion from ideal angles.

Intermolecular interactions in the crystal lattice are influenced by the polar nature of both substituents. The trifluoromethyl group can participate in weak electrostatic interactions, while the alkyne functionality may engage in pi-pi stacking or hydrogen bonding interactions. The pyridine nitrogen serves as a potential hydrogen bond acceptor, influencing crystal packing patterns and molecular organization in the solid state.

Molecular conformation analysis reveals that the pyridine ring maintains planarity, with substituents adopting orientations that minimize steric strain while maximizing favorable electronic interactions. The propargyloxy chain exhibits conformational freedom around the ether linkage, with preferred conformations determined by the balance between steric and electronic factors.

属性

IUPAC Name |

2-prop-2-ynoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-2-6-14-8-5-3-4-7(13-8)9(10,11)12/h1,3-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLSNLFNTIXREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 2-Hydroxy-6-(trifluoromethyl)pyridine Intermediate

This intermediate is a critical precursor for the final compound and is commonly synthesized by nucleophilic substitution of halogenated trifluoromethylpyridines (2-chloro-6-trifluoromethylpyridine or 2-fluoro-6-trifluoromethylpyridine) with hydroxide sources under various conditions.

| Method | Starting Material | Base & Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Potassium hydroxide in tert-butyl alcohol | 2-chloro-6-trifluoromethylpyridine | KOH (solid), t-butanol | 70 °C | 8 h | 80.8% | Post-reaction workup involves extraction with ethyl acetate, crystallization via petroleum ether addition, and drying. |

| Sodium hydroxide in aqueous medium under autogenous pressure | 2-chloro-6-trifluoromethylpyridine | NaOH (aqueous) | 150 °C | 6+ h | 73% | Conducted in Parr reactor at 100 psi, followed by acidification and filtration. |

| Potassium hydroxide in water | 2-fluoro-6-trifluoromethylpyridine | KOH (aqueous) | 80-130 °C | 2-8 h | 66-97% | Multiple examples show high conversion with controlled pH acidification and filtration; yields up to 97%. |

| Sodium hydroxide in water | 2-fluoro-6-trifluoromethylpyridine | NaOH (aqueous) | 100 °C | 12 h + 48 h ambient | ~100% (GC) | Complete conversion to hydroxy derivative after extended stirring. |

Summary Table of Hydroxy Intermediate Preparation:

| Entry | Starting Halide | Base | Solvent | Temp (°C) | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| 1 | 2-chloro-6-CF3-pyridine | KOH | t-butanol | 70 | 8 h | 80.8 | Crystallization purification |

| 2 | 2-chloro-6-CF3-pyridine | NaOH | water | 150 | 6+ h | 73 | High pressure reactor |

| 3 | 2-fluoro-6-CF3-pyridine | KOH | water | 100 | 5 h | 91-97 | Acidification at low temp, filtration |

| 4 | 2-fluoro-6-CF3-pyridine | NaOH | water | 100 | 12 h + 48 h | ~100 | Extended reaction for full conversion |

Alkylation to Form 2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine

The second stage involves the alkylation of the hydroxy group on 2-hydroxy-6-(trifluoromethyl)pyridine with propargyl halides (e.g., propargyl bromide) or related alkylating agents under basic conditions.

- The hydroxy intermediate is dissolved in a dry polar aprotic solvent such as dimethylformamide (DMF).

- Sodium hydride (NaH) is added under an inert atmosphere (nitrogen) to deprotonate the hydroxy group, forming the corresponding alkoxide.

- Propargyl bromide is then added, and the reaction mixture is heated (e.g., 100 °C) overnight to allow nucleophilic substitution forming the propargyloxy ether.

- After completion, the reaction is quenched with water, extracted with ethyl acetate, washed, concentrated, and purified by column chromatography.

| Step | Reagents | Solvent | Conditions | Yield | Product Form |

|---|---|---|---|---|---|

| Alkylation | 2-hydroxy-6-(trifluoromethyl)pyridine, NaH, propargyl bromide | Dry DMF | Stir at room temp 1 h, then 100 °C overnight | ~15% (example with neopentyl bromide) | Oil, purified by chromatography |

Note: The example provided uses neopentyl bromide as the alkylating agent with a 15% yield, indicating optimization may be necessary for propargyl bromide alkylation to improve yield and purity.

Operational Insights and Optimization Notes

- Base Selection: Potassium hydroxide and sodium hydroxide are effective bases for hydroxy intermediate synthesis. Potassium hydroxide in aqueous medium at 100 °C provides high yields (~90-97%) with straightforward workup.

- Temperature Control: Hydroxy intermediate formation benefits from elevated temperatures (80-150 °C), with pressure reactors used for higher temperatures to improve conversion.

- Acidification: Post-reaction acidification to pH 5-6 with hydrochloric acid at low temperatures (below 10 °C) is critical to isolate the hydroxy intermediate as a solid.

- Purification: Crystallization from petroleum ether or filtration followed by drying yields high-purity hydroxy intermediates.

- Alkylation Challenges: Alkylation with propargyl bromide requires careful control of reaction conditions and may suffer from low yields without optimization. Use of dry solvents, inert atmosphere, and controlled heating is necessary.

Summary Table of Preparation Methods

| Stage | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Hydroxy Intermediate Synthesis | 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine | KOH or NaOH, water or t-butanol | 70-150 °C, 2-8 h | 66-97% | Acidify to pH 5-6, filter, dry |

| Alkylation to Propargyloxy Derivative | 2-hydroxy-6-(trifluoromethyl)pyridine | NaH, propargyl bromide | Dry DMF, inert atmosphere, 100 °C overnight | ~15% (example with neopentyl bromide) | Requires purification by chromatography |

化学反应分析

Types of Reactions

2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine has been investigated for its potential as an anti-cancer agent, particularly in overcoming multiple drug resistance (MDR) in cancer therapy. Research indicates that modifications to the pyridine ring can significantly affect the compound's anti-proliferative activity.

Case Study: Structure Activity Relationship (SAR) Analysis

A study explored various substitutions on the pyridine ring to determine their impact on anti-proliferative activity against HL60/MX2 cells, a model for MDR. The findings highlighted that smaller substituents at specific positions on the pyridine ring enhanced potency, while larger groups diminished activity. For instance, compounds with meta substitutions showed improved selectivity and potency compared to those with para substitutions .

Drug Design

The compound's unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate in drug design. Its ability to interact selectively with biological targets has been explored in ligand-based drug design approaches.

Table: Summary of Anti-Proliferative Activities

| Compound ID | Structure Modification | IC50 (µM) | Selectivity (HL60/MX2 vs HL60) |

|---|---|---|---|

| 6f | Meta substitution | <0.1 | 3-fold |

| 6a | No substitution | 7.4 | 53-fold |

| 6d | Fluoro substitution | 5.0 | Not optimal |

This table summarizes the anti-proliferative activities of selected derivatives of this compound, highlighting their efficacy against resistant cancer cell lines.

Environmental Chemistry

The compound has also been studied for its potential role in environmental chemistry, particularly as a precursor for synthesizing environmentally benign pesticides or herbicides due to its structural characteristics.

作用机制

The mechanism of action of 2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can act as a reactive site for further chemical modifications, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of bioactive molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine (6h)

- Structure : Shares the 6-(trifluoromethyl)pyridine core but substitutes the propargyloxy group with a 4-benzyl-3-ethoxy-5-methylpyrazole moiety.

- Properties : The pyrazole group introduces steric bulk and hydrogen-bonding capabilities, enhancing interactions with biological targets (e.g., enzymes like dihydroorotate dehydrogenase). This contrasts with the propargyloxy group, which prioritizes alkyne reactivity .

2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine

- Structure : Contains an imidazo[4,5-b]pyridine fused ring system and an ethylsulfonyl group.

- Properties : The sulfonyl group increases polarity and solubility in aqueous media compared to the hydrophobic propargyloxy group. The fused ring system enhances planar rigidity, favoring intercalation in biological systems .

5-(Bromomethyl)-2-(trifluoromethyl)pyridine

- Structure : Features a bromomethyl group at the 5-position instead of the propargyloxy group.

- Properties : The bromine atom facilitates nucleophilic substitution reactions (e.g., Suzuki couplings), whereas the propargyloxy group enables alkyne-specific reactions like cycloadditions. Bromine’s higher atomic weight contributes to a higher density (1.647 g/cm³ vs. ~1.5 g/cm³ estimated for the target compound) .

Physicochemical Properties

| Property | 2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | 2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine |

|---|---|---|---|

| Molecular Weight | ~217.1 g/mol | 240.02 g/mol | ~387.3 g/mol |

| Boiling Point | Estimated 200–220°C | 218.4 ± 35.0°C (predicted) | >300°C (predicted, due to fused rings) |

| Density | ~1.5 g/cm³ (estimated) | 1.647 g/cm³ | ~1.8 g/cm³ (estimated) |

| Key Reactivity | Alkyne functionalization | Nucleophilic substitution | Sulfonyl group participation |

生物活性

2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The compound has the molecular formula C10H8F3N and a molecular weight of 215.17 g/mol. Its structure includes a pyridine ring substituted with a trifluoromethyl group and an alkyne-containing side chain, which contributes to its reactivity and potential for bioorthogonal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F3N |

| Molecular Weight | 215.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1787995-86-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The alkyne group facilitates bioorthogonal reactions, making it useful for labeling and tracking biomolecules in complex biological systems. This property is particularly advantageous in drug development and therapeutic applications.

Antimicrobial and Antiviral Activities

Recent studies have highlighted the compound's potential as an antimicrobial and antiviral agent. For instance, research indicates that pyridine derivatives, including those with trifluoromethyl substitutions, exhibit significant antimicrobial activity against various pathogens. In particular, compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Anticancer Activity : A study on fluorinated pyridine derivatives demonstrated that compounds with similar structures exhibit potent antiproliferative effects against cancer cell lines, including breast and lung cancer. The highest activity was observed in derivatives with trifluoromethyl groups, suggesting a correlation between this substitution and enhanced biological efficacy .

- Bioorthogonal Chemistry : The ability of this compound to undergo bioorthogonal reactions has been exploited in various biochemical assays, allowing researchers to visualize and track cellular processes in real-time .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 2-Amino-6-chloropyridine | Moderate | Low | Lacks alkyne group |

| 3-Carboxy-2-aminopyridine | Low | Moderate | No trifluoromethyl substitution |

| 6-Chloro-2-amino-pyridine-3-carboxylic acid | High | High | Similar structure but less versatile |

常见问题

Basic Research Question

- NMR Spectroscopy: ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment. ¹H NMR identifies the propynyloxy group’s protons (δ ~4.5 ppm for -OCH₂C≡CH) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- DFT Calculations: Used to predict electronic properties (e.g., Fukui indices for reactive sites) and compare with experimental data .

How does the prop-2-yn-1-yloxy group influence electronic properties and reactivity?

Advanced Research Question

The propynyloxy group is electron-withdrawing due to its triple bond, which polarizes the pyridine ring and directs electrophilic substitution to the 4-position. Computational studies (e.g., NBO analysis) show:

- The trifluoromethyl group further withdraws electron density, increasing the pyridine ring’s electrophilicity.

- Steric hindrance from the propynyloxy group can limit access to the 2-position, favoring reactions at the 4- or 6-positions .

Experimental validation involves competitive electrophilic substitution reactions (e.g., nitration) to map regioselectivity .

How can X-ray crystallography with SHELX software resolve the compound’s crystal structure?

Advanced Research Question

- Crystal Growth: Slow evaporation from a solvent (e.g., dichloromethane/hexane) yields single crystals.

- Data Collection: Use a diffractometer (Mo-Kα radiation) to collect intensity data.

- Structure Solution: SHELXS (direct methods) generates initial phase models.

- Refinement: SHELXL refines atomic positions, thermal parameters, and occupancy factors. WinGX or Olex2 visualizes anisotropic displacement ellipsoids and validates geometry .

Example metric: The C≡C bond length in the propynyloxy group should be ~1.20 Å, consistent with sp-hybridization .

What safety precautions are required when handling fluorinated pyridine derivatives?

Basic Research Question

- Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage: Keep in airtight containers away from ignition sources (propynyl groups are flammable).

- Waste Disposal: Follow EPA guidelines for halogenated waste .

How can contradictions in reported synthesis yields be resolved?

Advanced Research Question

Discrepancies often arise from:

- Reagent Purity: Trace moisture in propargyl bromide reduces yields; use molecular sieves or freshly distilled reagents.

- Reaction Solvent: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may promote side reactions. Solvent screening (e.g., THF vs. acetonitrile) optimizes yield .

- Catalyst Selection: Pd(PPh₃)₄ vs. CuI in coupling reactions alters regioselectivity. Kinetic vs. thermodynamic control must be assessed via time-course studies .

What strategies enhance regioselectivity in functionalizing the pyridine ring?

Advanced Research Question

- Directing Groups: Install temporary groups (e.g., -OMe) at specific positions to steer electrophilic substitution.

- Metal-Mediated Coupling: Use Pd-catalyzed Sonogashira coupling to selectively attach alkynes to halogenated pyridines .

- Computational Guidance: Fukui function analysis predicts reactive sites, enabling rational design of substituent patterns .

How do substituents affect potential biological activity in related compounds?

Advanced Research Question

- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, improving membrane permeability in agrochemical candidates .

- Propynyloxy Group: May act as a Michael acceptor in covalent inhibitor design (e.g., targeting cysteine residues in enzymes).

- SAR Studies: Compare bioactivity of 2-(propynyloxy) derivatives with 2-methoxy or 2-chloro analogs to identify pharmacophore elements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。